Product packaging for 3-Benzyl-6-methoxyimidazo[4,5-b]pyridine(Cat. No.:)

3-Benzyl-6-methoxyimidazo[4,5-b]pyridine

Cat. No.: B8251583
M. Wt: 239.27 g/mol
InChI Key: QMWIHKNRAKHTBA-UHFFFAOYSA-N
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Description

3-Benzyl-6-methoxyimidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O B8251583 3-Benzyl-6-methoxyimidazo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-6-methoxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-12-7-13-14(15-8-12)17(10-16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWIHKNRAKHTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=C1)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Imidazo 4,5 B Pyridine Derivatives, with Specific Consideration for 3 Benzyl 6 Methoxy Substitution Patterns

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For 3-Benzyl-6-methoxyimidazo[4,5-b]pyridine (C₁₄H₁₃N₃O), high-resolution mass spectrometry (HRMS) is expected to provide an accurate molecular weight, confirming its elemental composition. The expected monoisotopic mass of this compound is approximately 239.1059 g/mol .

The electron ionization (EI) mass spectrum of this compound would likely exhibit a prominent molecular ion peak (M⁺) at m/z 239. The fragmentation pattern would be characteristic of its structure. A key fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. The other fragment would correspond to the 6-methoxyimidazo[4,5-b]pyridine radical cation. Further fragmentation of the imidazo[4,5-b]pyridine core could also be observed, providing additional structural information.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. For a pure sample of this compound with the molecular formula C₁₄H₁₃N₃O, the theoretical elemental composition can be calculated as follows:

ElementPercentage
Carbon (C)70.28%
Hydrogen (H)5.48%
Nitrogen (N)17.56%
Oxygen (O)6.68%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%), providing strong evidence for the compound's purity and empirical formula.

X-ray Diffraction Studies for Solid-State Conformation and Crystal Structures

Based on these related structures, the imidazo[4,5-b]pyridine core of this compound is expected to be essentially planar. The benzyl group, attached to the N3 position of the imidazole (B134444) ring, will likely be oriented out of the plane of the heterocyclic system. The torsion angle between the plane of the phenyl ring and the plane of the imidazo[4,5-b]pyridine core is a key conformational parameter and can be influenced by crystal packing forces.

Below is a table summarizing the crystallographic data for a related compound, 3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine, which can serve as a model for understanding the potential crystal system and unit cell parameters for the title compound. nih.gov

Parameter3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine
Molecular FormulaC₁₇H₁₂BrN₃O
Molecular Weight354.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.8422(3)
b (Å)5.4747(1)
c (Å)18.4243(3)
β (°)111.509(1)
Volume (ų)1486.68(5)
Z4

Structure Activity Relationship Sar and Biological Activity Investigations of Imidazo 4,5 B Pyridine Scaffolds

Overview of Broad Pharmacological Profiles of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridine derivatives have demonstrated a diverse array of biological activities, establishing them as a "privileged scaffold" in drug discovery. irb.hructm.edu Their ability to modulate cellular pathways has led to the investigation of their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govuctm.edumdpi.com The versatility of the imidazo[4,5-b]pyridine core allows for substitutions at various positions, which significantly influences their therapeutic potential. uctm.edumdpi.com

Key pharmacological profiles identified in the literature include:

Anticancer Activity : Many derivatives exhibit potent anti-proliferative effects against various human cancer cell lines. mdpi.comnih.gov This is often achieved through the inhibition of key enzymes involved in cell cycle progression, such as kinases. nih.govnih.gov

Antimicrobial Properties : Certain derivatives have been evaluated for their activity against bacterial and fungal pathogens. mdpi.comijpbs.comresearchgate.net

Enzyme Inhibition : Beyond cancer-related kinases, these compounds have been explored as inhibitors of other enzymes, such as those involved in inflammatory responses. nih.gov

Central Nervous System (CNS) Activity : Due to their purine-like structure, some derivatives have been studied for their effects on the CNS. nih.govnih.gov

The broad spectrum of activity underscores the therapeutic potential of the imidazo[4,5-b]pyridine framework, which can be fine-tuned through synthetic modifications to achieve desired biological outcomes. nih.govnih.gov

Anti-Proliferative and Anticancer Activities of Imidazo[4,5-b]pyridine Derivatives

The structural analogy of imidazo[4,5-b]pyridines to purines makes them prime candidates for the development of anticancer agents, as they can interfere with biological processes involving purine (B94841) metabolism and signaling. nih.govnih.gov A significant body of research has focused on synthesizing and evaluating novel derivatives for their ability to inhibit the growth of cancer cells. irb.hrmdpi.comnih.gov Many compounds in this class have shown potent cytostatic effects, in some cases exceeding the activity of standard chemotherapeutic drugs like etoposide. irb.hrnih.gov

A primary mechanism through which imidazo[4,5-b]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. nih.gov The Aurora kinase family (A, B, and C), which plays a critical role in mitotic regulation, has been a key target for these inhibitors. nih.govacs.orgacs.org

Lead optimization studies have led to the discovery of potent inhibitors of Aurora kinases. nih.gov For instance, computational modeling and structural analysis of how these compounds bind to the ATP-binding pocket of Aurora A have guided the design of derivatives with high selectivity over other kinases like Aurora B. acs.org This selectivity is crucial for minimizing off-target effects. Specific substitutions on the imidazo[4,5-b]pyridine core have been shown to exploit differences in the amino acid residues of the ATP-binding pockets between Aurora isoforms. acs.org In addition to Aurora kinases, other enzymes in cancer pathways, such as Cyclin-Dependent Kinase 9 (CDK9), have also been identified as targets for this class of compounds. nih.gov

CompoundTarget KinaseIC50 (μM)Reference
CCT137444 (40c)Aurora-AData not specified acs.orgnih.gov
CCT137690 (51)Aurora-A0.015 nih.gov
CCT137690 (51)Aurora-B0.025 nih.gov
CCT137690 (51)Aurora-C0.019 nih.gov
Compound 31Aurora-A0.042 nih.gov
Compound 31Aurora-B0.198 nih.gov
Compound 31Aurora-C0.227 nih.gov
Various DerivativesCDK90.63 - 1.32 nih.gov

Beyond enzyme inhibition, another proposed mechanism for the anticancer activity of imidazo[4,5-b]pyridine derivatives is their direct interaction with nucleic acids. irb.hrnih.gov Their planar, heteroaromatic structure is suitable for intercalation into the DNA double helix or binding to specific DNA (like G-quadruplexes) and RNA structures. irb.hrnih.gov Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

The potency and selectivity of imidazo[4,5-b]pyridine derivatives are highly dependent on the nature and position of substituents on the core scaffold. The N3 and C6 positions are critical sites for modification.

C6 Position (e.g., Methoxy): The C6 position of the pyridine (B92270) ring is also a key point for substitution. The presence of a methoxy (B1213986) group at this position can influence the electronic properties and conformation of the molecule, thereby affecting its interaction with biological targets. However, in some studies of 2,6-disubstituted derivatives, compounds with a methoxy group showed lower antiproliferative activity compared to those with a hydroxyl group at a similar position on an attached phenyl ring. nih.gov This indicates that the specific substituent at C6, and its interplay with other parts of the molecule, is a critical determinant of anticancer efficacy.

Antimicrobial Properties

In addition to their anticancer potential, imidazo[4,5-b]pyridine derivatives have been investigated for their ability to combat microbial infections. mdpi.comijpbs.comresearchgate.net The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. ijpbs.com

Several studies have evaluated the in vitro antibacterial activity of imidazo[4,5-b]pyridine derivatives against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis, Bacillus cereus) and Gram-negative (e.g., Escherichia coli) strains. mdpi.commdpi.comijpbs.comresearchgate.net

The results have been variable. Many synthesized derivatives show little to no significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values often greater than 64 μM. mdpi.com However, specific structural modifications have yielded compounds with notable potency. For example, N-alkylated derivatives were tested against B. cereus and E. coli, with findings indicating that the Gram-positive B. cereus was more sensitive to the compounds than the Gram-negative E. coli. mdpi.comnih.gov In another study, a derivative bearing a 2-imidazolinyl group showed moderate activity against E. coli with an MIC of 32 μM, while most other tested compounds were inactive. mdpi.comnih.gov These findings suggest that while the imidazo[4,5-b]pyridine scaffold is not universally a potent antibacterial agent, it can be optimized to target specific bacterial species.

Compound Series/DerivativeBacterial StrainActivity (MIC in μM)Reference
Compound 14 (amidino-substituted)E. coli (Gram-negative)32 mdpi.comnih.gov
Most amidino-substituted derivativesVarious strains> 64 (inactive) mdpi.com
N-alkylated derivative (Compound 6)E. coli (Gram-negative)Inhibitory activity noted mdpi.com
N-alkylated derivative (Compound 4)E. coli (Gram-negative)Resistant (total growth) mdpi.com
N-alkylated derivatives (4 and 6)B. cereus (Gram-positive)More sensitive than E. coli mdpi.com

Antiviral Activity (DNA and RNA Viruses, e.g., RSV)

The imidazo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of antiviral agents effective against both DNA and RNA viruses. Research has demonstrated that strategic substitutions on this heterocyclic system can lead to potent and selective antiviral compounds.

One area of significant interest has been the activity of imidazo[4,5-b]pyridine derivatives against Respiratory Syncytial Virus (RSV), a common RNA virus that causes respiratory tract infections. Studies have shown that certain structural modifications can confer notable anti-RSV activity. For instance, bromo-substituted derivatives have displayed selective activity against RSV. Specifically, a derivative featuring an unsubstituted phenyl ring showed an EC50 of 21.0 μM, while a para-cyano-substituted counterpart also exhibited activity, albeit with a higher EC50 of 79.0 μM. These findings underscore the importance of the substitution pattern on the pyridine and phenyl rings in modulating anti-RSV potency.

Beyond RSV, the broader antiviral potential of this scaffold has been explored. A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and evaluated against a panel of DNA and RNA viruses. While many compounds in this series did not exhibit broad-spectrum antiviral activity, specific derivatives showed weak but notable anti-influenza virus activity, inhibiting H1N1, H3N2, and B subtypes. This suggests that with further optimization, the imidazo[4,5-b]pyridine core could serve as a template for the development of novel antiviral therapeutics targeting a range of viral pathogens.

Table 1: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives against RSV

Compound IDSubstituentsVirusEC50 (µM)
7Bromo-substituted, unsubstituted phenylRSV21.0
17para-cyano-substitutedRSV79.0

Antituberculosis and Antiparasitic Applications (e.g., DprE1 Inhibitors)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents with new mechanisms of action. The imidazo[4,5-b]pyridine scaffold has emerged as a promising starting point for the development of such agents, with a key target being the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall.

A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as potential DprE1 inhibitors. In vitro screening against Mycobacterium tuberculosis H37Rv identified several compounds with potent antitubercular activity. Notably, compounds with specific substitutions on the 2-phenyl ring exhibited minimum inhibitory concentrations (MIC) in the sub-micromolar range. For example, a derivative with a 2,6-dimethoxyphenyl substituent (5g) showed an MIC of 0.5 µmol/L, while compounds with 3-nitrophenyl (5i) and 3-bromophenyl (5u) substituents also displayed significant potency with MICs of 0.8 µmol/L and 0.7 µmol/L, respectively. Molecular docking studies suggested that these compounds bind to the DprE1 active site, indicating their potential to act as DprE1 inhibitors.

The antiparasitic potential of the imidazo[4,5-b]pyridine scaffold extends beyond tuberculosis. Certain derivatives have demonstrated activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. One particular imidazopyridine derivative exhibited a potent inhibitory effect on the methionyl-tRNA synthetase of T. brucei, with an IC50 of less than 50 nM and an EC50 of 39 nM. This highlights the potential of this scaffold in targeting essential enzymes in various pathogenic protozoa.

Table 2: Antitubercular Activity of Selected 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives

Compound ID2-Phenyl Ring SubstituentMIC (µmol/L)
5cNot Specified in Snippet0.6
5g2,6-dimethoxy0.5
5i3-nitro0.8
5u3-bromo0.7

Anti-inflammatory and Antioxidant Activities

The imidazo[4,5-b]pyridine framework has been investigated for its potential to yield compounds with both anti-inflammatory and antioxidant properties. Inflammation and oxidative stress are interconnected pathological processes, and molecules that can modulate both are of significant therapeutic interest.

Several studies have confirmed the antioxidative potential of imidazo[4,5-b]pyridine derivatives. Novel unsubstituted and N-substituted imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to possess significant antioxidant activity, with some derivatives outperforming the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The mechanism of action is believed to involve free radical scavenging. Further research into imidazo[4,5-b]pyridine benzohydrazones has also revealed their potential as antiglycation and antioxidant agents. A clear structure-activity relationship was observed, with the number of hydroxyl groups on the molecule correlating with increased antioxidant and antiglycation activities, likely due to their enhanced ability to donate electrons.

In terms of anti-inflammatory activity, certain imidazo[4,5-b]pyridine derivatives have been shown to diminish inflammatory responses. For instance, one compound was found to reduce the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells. mdpi.com Another derivative has been investigated for its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the inflammatory cascade. mdpi.com The dual anti-inflammatory and antioxidant activities of this scaffold make it a promising candidate for the development of treatments for diseases with an inflammatory and oxidative stress component.

Modulation of Central Nervous System (CNS) Targets

The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines allows for its interaction with a variety of biological targets within the central nervous system (CNS). This has led to the exploration of these derivatives as potential therapeutic agents for a range of neurological and psychiatric disorders.

Imidazo[4,5-b]pyridines have been identified as powerful modulators in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Their ability to interact with key enzymes and receptors involved in the pathophysiology of these conditions makes them attractive candidates for drug development. For example, they have been investigated as inhibitors of β-secretase and γ-secretase, enzymes involved in the production of amyloid-beta peptides in Alzheimer's disease. nih.gov

Furthermore, imidazo[4,5-b]pyridine derivatives have been developed as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, which are involved in neuroinflammation and excitability. One such inhibitor, DDO-8926, has shown promise in preclinical models for the management of neuropathic pain by reducing the expression of pro-inflammatory cytokines. mdpi.com The diverse range of CNS targets modulated by this scaffold also includes GABAA receptors, histamine (B1213489) H3 receptors, and various serotonin (B10506) and dopamine (B1211576) receptors, highlighting the broad potential of imidazo[4,5-b]pyridines in CNS drug discovery. nih.gov

Inhibition of Specific Biological Receptors and Enzymes

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. PDE10A, in particular, is highly expressed in the brain and has emerged as a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent and selective PDE10A inhibitors.

A significant breakthrough in this area was the discovery of a novel series of imidazo[4,5-b]pyridines that demonstrated nanomolar potency against PDE10A. Structure-activity relationship (SAR) studies revealed that a methoxy substituent on the imidazo[4,5-b]pyridine core is crucial for high binding affinity. Removal of this methoxy group resulted in a significant loss of potency, underscoring its importance in the interaction with the enzyme's active site.

Further optimization of this scaffold led to the identification of compounds with excellent in vivo efficacy. For instance, replacement of a metabolically liable morpholine (B109124) group with the imidazo[4,5-b]pyridine core not only maintained nanomolar PDE10A activity but also improved the pharmacokinetic profile. X-ray crystallography studies of these inhibitors bound to human PDE10A have provided valuable insights into the key binding interactions, confirming the critical role of the methoxy group and the imidazole (B134444) ring in anchoring the molecule within the active site. Several of these imidazo[4,5-b]pyridine-based PDE10A inhibitors have demonstrated significant receptor occupancy in the brain in preclinical models, highlighting their potential for clinical development.

Table 3: PDE10A Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound IDPDE10A IC50 (nM)
4Data not specified
7Data not specified
12b6.7
24a3.4
24b0.8

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs. The imidazo[4,5-b]pyridine scaffold has been explored for the development of novel COX inhibitors.

In one study, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their ability to inhibit COX-1 and COX-2. nih.gov The diaryl pharmacophore is a common feature of many COX inhibitors, and its incorporation into the imidazo[4,5-b]pyridine framework yielded compounds with significant inhibitory activity. The compounds displayed IC50 values for COX-1 inhibition ranging from 10 to 43 µmol/L, and for COX-2 inhibition from 9.2 to 279.3 µmol/L. nih.gov

Notably, some of these derivatives exhibited preferential inhibition of COX-2. For example, compound 3f, which possesses a 4-chloro substituent on one of the aryl rings, demonstrated a two-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 and 21.8 µmol/L, respectively. nih.gov Molecular docking studies of the most active compounds revealed a binding mode within the COX-2 active site similar to that of the selective COX-2 inhibitor celecoxib. These findings suggest that the imidazo[4,5-b]pyridine scaffold can serve as a suitable template for the design of novel and selective COX-2 inhibitors with potential anti-inflammatory applications.

Table 4: COX Inhibitory Activity of a Selected 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivative

Compound IDCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity Index (COX-1/COX-2)
3f21.89.22.37

Angiotensin II Receptors (AT1 and AT2)

There is no specific information available in the reviewed literature detailing the interaction of 3-Benzyl-6-methoxyimidazo[4,5-b]pyridine with Angiotensin II (AII) receptors, AT1 and AT2. While some imidazo[4,5-b]pyridine derivatives have been investigated as potential AII receptor antagonists, data on the specific affinity and functional activity of the 3-benzyl-6-methoxy substituted variant are absent. The structural features of the imidazo[4,5-b]pyridine nucleus have been explored in the design of non-peptide AII receptor antagonists, but the influence of the 3-benzyl and 6-methoxy substituents on receptor binding and subsequent biological response has not been reported.

Adenosine (B11128) Receptors (A2a)

Similarly, a comprehensive search of scientific databases did not reveal any studies on the activity of this compound at the Adenosine A2a receptor. The structural resemblance of the imidazo[4,5-b]pyridine core to adenosine has prompted investigations into derivatives of this scaffold as potential adenosine receptor ligands. However, no specific binding affinity, potency, or functional assay data for this compound at the A2a receptor subtype have been published.

Tyrosyl-tRNA Inhibitors

While the imidazo[4,5-b]pyridine scaffold has been identified as a potential framework for the development of Tyrosyl-tRNA synthetase inhibitors, there is no specific evidence to suggest that this compound possesses this activity. Research in this area has focused on other substitution patterns of the imidazo[4,5-b]pyridine ring system. The inhibitory potential of the 3-benzyl-6-methoxy derivative against Tyrosyl-tRNA synthetase has not been documented.

Platelet Activating Factor (PAF) Antagonism

No studies were found that investigated the platelet-activating factor (PAF) antagonist properties of this compound. Although various heterocyclic compounds, including some imidazopyridine isomers, have been explored for their PAF antagonistic effects, the specific contribution of the 3-benzyl and 6-methoxy substitutions on the imidazo[4,5-b]pyridine core in this context is not described in the available literature.

Elucidation of Molecular Mechanisms of Action for Imidazo[4,5-b]pyridine Derivatives

The molecular mechanisms of action for the broader class of imidazo[4,5-b]pyridine derivatives are diverse and depend on the specific substitution patterns on the heterocyclic core. Due to their structural similarity to endogenous purines, these compounds can interact with a variety of biological targets, including protein kinases, G-protein coupled receptors, and enzymes. For instance, certain derivatives have been shown to exert their effects through the inhibition of specific kinases involved in cell signaling pathways, while others may act as receptor agonists or antagonists. The electronic properties and steric configuration imparted by different substituents play a crucial role in determining the specific molecular interactions and the resulting pharmacological profile. However, in the absence of specific biological data for this compound, any discussion of its molecular mechanism of action would be purely speculative.

Computational Chemistry and Modeling Studies on Imidazo 4,5 B Pyridine Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic environment and reactivity of heterocyclic compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For imidazo[4,5-b]pyridine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G**, are employed to determine optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals. epstem.netuctm.edumdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, in studies of various 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO and LUMO orbitals were found to be distributed across different parts of the molecular structure, influencing their electronic properties. mdpi.com

Table 1: Selected Electronic Structure Parameters for Imidazo[4,5-b]pyridine Derivatives Note: Data presented is for representative compounds from the imidazo[4,5-b]pyridine class as found in the literature. uctm.edu

Parameter Compound 4* Compound 7*
EHOMO (eV) -6.65 -6.89
ELUMO (eV) -2.66 -2.71

| Energy Gap (ΔE) (eV) | 3.99 | 4.18 |

*Compound 4: 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine *Compound 7: 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO energy gap (ΔE) implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

Other important descriptors include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors help in comparing the reactivity of different derivatives within the imidazo[4,5-b]pyridine family. For example, a lower value for chemical hardness (η) suggests a higher likelihood of the molecule to undergo electronic transformation. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in medicinal chemistry to predict how a ligand, such as an imidazo[4,5-b]pyridine derivative, interacts with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is estimated using a scoring function, which provides a value for binding affinity (e.g., in kcal/mol). Studies on imidazo[4,5-b]pyridine derivatives have shown their potential as inhibitors of various kinases, such as Aurora kinases. researchgate.net For instance, docking studies of related compounds have identified key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand within the active site of the target protein. mdpi.com In one study, derivatives were docked into the active sites of bacterial DNA gyrase (PDB: 1DLS) and human topoisomerase II (PDB: 4uro), revealing strong binding efficiencies through interactions with key amino acid residues like Tyr22, Asn64, and Arg70. mdpi.com

The substituents on the core imidazo[4,5-b]pyridine scaffold play a critical role in determining the binding affinity and selectivity.

3-Benzyl Substituent: The benzyl (B1604629) group is a relatively large, hydrophobic moiety. In ligand-protein interactions, it can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. csic.es Depending on the topology of the active site, the aromatic ring of the benzyl group can also participate in π-π stacking or cation-π interactions, which can significantly enhance binding affinity. Docking studies of related molecules containing a benzylpiperidine motif have shown that the benzyl group often orients itself toward hydrophobic regions of the binding site. csic.es

6-Methoxy Substituent: The methoxy (B1213986) group (-OCH₃) can influence binding in several ways. The oxygen atom can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor residues (e.g., the backbone N-H of an amino acid) in the protein's active site. The methyl group portion contributes to hydrophobic interactions. The electronic effect of the methoxy group can also modulate the charge distribution of the entire imidazo[4,5-b]pyridine ring system, which can influence electrostatic interactions with the target protein.

Hirshfeld Surface Analysis for Characterizing Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

For heterocyclic compounds, common interactions identified through Hirshfeld analysis include:

H···H contacts: Typically the most abundant type of contact due to the prevalence of hydrogen atoms on the molecular surface. nih.govnih.gov

C···H/H···C contacts: Significant interactions that contribute to the stability of the crystal structure. nih.gov

O···H/H···O and N···H/H···N contacts: These represent conventional and non-conventional hydrogen bonds, which are highly directional and play a crucial role in defining the crystal packing.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Heterocyclic Compounds Note: Data is for representative heterocyclic compounds to illustrate the outputs of Hirshfeld analysis. nih.gov

Interaction Type Contribution (%)
H···H 48.2%
C···H/H···C 29.9%

| O···H/H···O | 8.9% |

This analysis provides a detailed picture of how molecules like 3-Benzyl-6-methoxyimidazo[4,5-b]pyridine would arrange themselves in the solid state, highlighting the dominant forces that govern their crystal structure.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations serve as a powerful computational tool to investigate the adsorption behavior of imidazo[4,5-b]pyridine derivatives on various surfaces. uctm.edu This method is particularly valuable in materials science and corrosion inhibition studies, where understanding the interactions at the inhibitor/metal interface is crucial. uctm.edu By simulating the random movement and interaction of molecules, MC methods can predict the most stable adsorption configurations and provide quantitative data on the strength of these interactions.

In the context of imidazo[4,5-b]pyridine compounds, MC simulations are frequently employed to evaluate their potential as corrosion inhibitors. research-nexus.net The primary principle behind this application is that the effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto a metal surface, forming a protective layer that shields the metal from corrosive agents. uctm.eduresearchgate.net

Research on various alkyl-substituted imidazo[4,5-b]pyridine derivatives has demonstrated their significant propensity for adsorption on metallic surfaces, especially iron. research-nexus.net These simulations typically model the interaction between the imidazo[4,5-b]pyridine molecule and a specific crystal face of the metal, such as Fe(110), Cu(111), or Al(200). uctm.edu The output of these simulations provides valuable parameters, including adsorption energy, which indicates the stability of the adsorbed inhibitor on the metal surface.

A study on novel alkyl-substituted imidazo[4,s-b]pyridine derivatives revealed a strong tendency for these compounds to adsorb onto iron surfaces when compared to other metals. research-nexus.net The simulations, which often incorporate a simulated annealing algorithm, help in identifying the low-energy adsorption sites and the orientation of the inhibitor molecule on the surface. uctm.edu

The key findings from Monte Carlo simulations on related imidazo[4,5-b]pyridine derivatives are summarized below. These studies highlight the utility of this computational method in screening and designing effective corrosion inhibitors.

Imidazo[4,5-b]pyridine DerivativeMetallic SurfaceKey Findings from Monte Carlo SimulationsReference
Alkyl Substituted Imidazo[4,5-b]pyridine (Compound 7)Iron (Fe)Demonstrated greater potential as a corrosion inhibitor in acidic environments compared to similar compounds. research-nexus.net research-nexus.net
Alkyl Substituted Imidazo[4,5-b]pyridine (Compound 4)Iron (Fe)Showed a remarkable tendency to adsorb onto the iron surface. research-nexus.net research-nexus.net
6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine (PIP)Mild SteelThe adsorption process on the metal surface was found to follow the Flory-Huggins adsorption model. researchgate.net researchgate.net

These simulations provide a molecular-level understanding of the adsorption process, which is fundamental to the development of new and more effective corrosion inhibitors based on the imidazo[4,5-b]pyridine scaffold.

Q & A

Q. What synthetic strategies are effective for preparing 3-Benzyl-6-methoxyimidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors with appropriate reagents. For example:
  • Cyclization : Reacting 2-amino-3-methylaminopyridine with phenylacetic acid under reflux conditions forms the imidazo[4,5-b]pyridine core .
  • Functionalization : Introduce substituents (e.g., benzyl or methoxy groups) via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. Optimize reaction conditions (temperature, solvent, catalyst loading) to improve yields .
  • Key Considerations : Use inert atmospheres (N₂) and catalysts like Pd₂(dba)₃ with ligands (xantphos) to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR/IR : Assign peaks for methoxy (δ ~3.8 ppm in ¹H NMR) and benzyl protons (δ ~4.5 ppm for CH₂). IR confirms C-O (methoxy) and aromatic C-H stretches .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between fused rings (e.g., imidazo[4,5-b]pyridine and benzyl groups) to validate stereochemistry .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent variations impact the biological activity of imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using comparative analysis:
  • Design : Synthesize analogs with substitutions at positions 2, 3, 6, or 6. For example:
Substituent PositionBiological Activity TrendReference
6-MethoxyEnhanced anticancer activity
3-BenzylImproved enzyme inhibition
2-MethylReduced antimicrobial efficacy
  • Testing : Use in vitro assays (e.g., cytotoxicity against cancer cell lines, enzyme inhibition assays) to correlate substituents with activity. Compare logP values to assess bioavailability .

Q. How can researchers resolve contradictions in reported metabolic pathways of imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Address discrepancies by:
  • In Vitro/In Vivo Comparisons : Use liver microsomes to identify phase I metabolites (e.g., hydroxylation) and compare with in vivo urinary metabolites. For example, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) shows species-specific activation via CYP1A2 .
  • Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled compounds to distinguish between sulfation, acetylation, and glucuronidation pathways .
  • Multivariate Analysis : Apply statistical models to disentangle competing metabolic routes and enzyme contributions (e.g., CYP1A2 vs. SULT1A1) .

Q. What experimental approaches elucidate the interaction of this compound with biological targets?

  • Methodological Answer : Use biophysical and computational methods:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kₐ, Kd) to kinases or DNA repair enzymes .
  • Molecular Docking : Model interactions using DFT calculations (e.g., Gaussian09) to predict binding affinities and identify key residues (e.g., hydrogen bonds with methoxy groups) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .

Data Contradiction Analysis

Q. Why do imidazo[4,5-b]pyridine derivatives exhibit variable antifungal activity across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Differences in fungal strains, culture media, or incubation times. Standardize protocols using CLSI guidelines .
  • Solubility Issues : Poor aqueous solubility can lead to false negatives. Use DMSO carriers with controls for solvent effects .
  • Structural Degradation : Verify compound stability under assay conditions via HPLC monitoring .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Imidazo[4,5-b]pyridine Derivatives

MethodReagents/ConditionsYield (%)Reference
CyclizationPhenylacetic acid, 110°C, 16 h65–78
Pd-Catalyzed CouplingPd₂(dba)₃, xantphos, Cs₂CO₃, 1,4-dioxane45–60
1,3-Dipolar CycloadditionBenzyl azide, ethanol, reflux52

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